9-bromo-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one
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Overview
Description
9-bromo-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one is a complex organic compound with a unique structure that includes a bromine atom, a hydroxyl group, and a dioxolo ring fused to an isoquinoline core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9-bromo-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one typically involves multiple steps starting from readily available precursors. One common route includes the bromination of a precursor isoquinoline derivative followed by cyclization and functional group modifications. Key steps may involve:
Bromination: Introduction of the bromine atom using reagents like N-bromosuccinimide (NBS) under controlled conditions.
Cyclization: Formation of the dioxolo ring through intramolecular cyclization reactions, often catalyzed by acids or bases.
Hydroxylation: Introduction of the hydroxyl group via selective oxidation reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
9-bromo-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄.
Reduction: The bromine atom can be reduced to a hydrogen atom using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: The bromine atom can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: PCC, KMnO₄, or Jones reagent.
Reduction: LiAlH₄, NaBH₄.
Substitution: Nucleophiles like amines, thiols, or alkoxides in the presence of a base.
Major Products
Oxidation: Formation of a ketone or aldehyde derivative.
Reduction: Formation of the corresponding hydrocarbon.
Substitution: Formation of various substituted isoquinoline derivatives.
Scientific Research Applications
Chemistry
In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules
Biology and Medicine
The compound’s structural features suggest potential biological activity, making it a candidate for drug discovery and development. It may exhibit properties such as antimicrobial, anticancer, or anti-inflammatory activities, although specific studies would be required to confirm these effects.
Industry
In the industrial context, this compound could be used in the development of new materials with specific properties, such as polymers or coatings with enhanced durability or functionality.
Mechanism of Action
The mechanism by which 9-bromo-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one: Lacks the bromine atom, which may affect its reactivity and biological activity.
9-chloro-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one: Similar structure but with a chlorine atom instead of bromine, potentially leading to different chemical and biological properties.
Uniqueness
The presence of the bromine atom in 9-bromo-4-hydroxy-6-methyl-7,8-dihydro[1,3]dioxolo[4,5-g]isoquinolin-5(6H)-one can significantly influence its reactivity and interactions with other molecules, making it unique compared to its analogs. This uniqueness can be leveraged in designing specific reactions or developing compounds with targeted properties.
Properties
IUPAC Name |
9-bromo-4-hydroxy-6-methyl-7,8-dihydro-[1,3]dioxolo[4,5-g]isoquinolin-5-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10BrNO4/c1-13-3-2-5-6(11(13)15)8(14)10-9(7(5)12)16-4-17-10/h14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IWZRRMXCTLPXAA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1=O)C(=C3C(=C2Br)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10BrNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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